(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine
Description
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6 and a primary amine (-CH2NH2) at position 2. This structure confers unique electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly for developing kinase inhibitors and antiviral agents . The synthesis often involves cyclization reactions, such as the Groebke–Blackburn–Bienaymé multicomponent reaction, followed by functionalization steps to introduce the chloro and amine groups .
Properties
IUPAC Name |
(6-chloroimidazo[1,2-a]pyridin-2-yl)methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN3/c9-6-1-2-8-11-7(3-10)5-12(8)4-6/h1-2,4-5H,3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQUKOYAROPXCGD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1Cl)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
379726-34-8 | |
| Record name | {6-chloroimidazo[1,2-a]pyridin-2-yl}methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine typically involves the reaction of 6-chloroimidazo[1,2-a]pyridine with suitable amine sources. One common method includes the use of reductive amination, where the imidazo[1,2-a]pyridine derivative is reacted with formaldehyde and ammonium chloride under reducing conditions to yield the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity.
Chemical Reactions Analysis
Types of Reactions
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,2-a]pyridine derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the imidazo[1,2-a]pyridine core.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can produce a wide range of substituted imidazo[1,2-a]pyridine derivatives .
Scientific Research Applications
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations: Chloro vs. Methyl/Bromo
(5-Methylimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 880361-80-8)
- Structural Difference : Methyl group at position 5 vs. chloro at position 4.
- Impact: Electronic Effects: Methyl is electron-donating, increasing electron density at the pyridine ring, whereas chloro is electron-withdrawing, enhancing electrophilicity. This affects reactivity in nucleophilic substitutions .
(6-Bromoimidazo[1,2-a]pyridin-2-yl)methanamine (CAS 1082859-16-2)
- Structural Difference : Bromo (Br) substituent vs. chloro (Cl).
- Impact :
Chain Length Variations: Methanamine vs. Ethanamine
2-(6-Chloroimidazo[1,2-a]pyridin-2-yl)ethanamine (CAS 1019111-32-0)
- Structural Difference : Ethylamine (-CH2CH2NH2) chain vs. methylamine (-CH2NH2).
- Impact :
Amine Functionalization: Primary vs. Tertiary Amines
N,N-Dimethyl-1-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)methanamine (CAS 106961-33-5)
- Structural Difference : Tertiary dimethylamine (-CH2N(CH3)2) vs. primary amine.
- Impact :
Pharmacological and ADME Properties
Binding Affinity and Selectivity
- Chloro Substituent: The electron-withdrawing chloro group enhances interactions with hydrophobic pockets in kinase ATP-binding sites, as seen in analogs like (3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-6-yl]phenyl)methanol (cpd 4), which showed IC50 values <100 nM for JAK2 inhibition .
- Methyl Substituent : Methyl analogs exhibit lower potency (IC50 ~500 nM) due to reduced electronic effects .
ADME Profiles
| Property | (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine | (5-Methyl Analogue) | Ethanamine Derivative |
|---|---|---|---|
| LogP | 2.1 | 1.6 | 2.4 |
| Solubility (mg/mL) | 12.5 (pH 7.4) | 18.2 (pH 7.4) | 8.7 (pH 7.4) |
| Plasma Protein Binding | 85% | 78% | 89% |
| CYP3A4 Inhibition | Moderate (IC50 = 5.2 µM) | Low (IC50 > 10 µM) | High (IC50 = 2.8 µM) |
Data derived from analogs in .
Biological Activity
(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article explores its biological activity, mechanisms of action, and relevant research findings.
This compound is synthesized from 6-chloroimidazo[1,2-a]pyridine through a reaction with suitable amine sources. This compound features an imidazo[1,2-a]pyridine core, which is known for its biological activity against various targets.
The primary target for this compound is the human microtubule affinity regulating kinase (MARK4). The compound binds to MARK4, inhibiting its activity, which is crucial for cell-cycle progression and microtubule dynamics. This inhibition can lead to anti-cancer effects by disrupting normal cellular processes involved in proliferation and survival .
Biological Activity Overview
The biological activity of this compound has been evaluated in various studies:
- Anticancer Effects : In vitro studies have shown that this compound can induce apoptosis in cancer cells and inhibit their proliferation by disrupting mitochondrial function and altering signaling pathways .
- Enzyme Interactions : The compound interacts with cytochrome P450 enzymes, affecting the metabolism of xenobiotics and endogenous compounds. This interaction is essential for understanding the compound's pharmacokinetics and potential side effects .
Case Studies and Research Findings
Several studies have highlighted the efficacy of this compound in different contexts:
- Cell Line Studies : In experiments using various cancer cell lines, the compound demonstrated significant cytotoxicity at micromolar concentrations. For instance, it was effective against P. falciparum parasites with an EC50 of 80 nM in one study .
- Animal Models : In vivo studies have indicated that at low doses, the compound can effectively inhibit tumor growth with minimal toxicity. The dosage effects were carefully monitored to assess safety and efficacy .
- Pharmacokinetics : The compound's pharmacokinetic profile was characterized using ADME (Absorption, Distribution, Metabolism, Excretion) studies. It showed favorable properties such as good metabolic stability and distribution within tissues .
Table 1: Biological Activity Summary
| Activity Type | Observations |
|---|---|
| Anticancer Activity | Induces apoptosis; inhibits proliferation |
| Enzyme Interaction | Modulates cytochrome P450 enzymes |
| Dosage Efficacy | Effective at low doses with minimal toxicity |
Table 2: Pharmacokinetic Properties
| Property | Value |
|---|---|
| Stability | Stable under standard laboratory conditions |
| Bioavailability | Moderate; influenced by transport mechanisms |
| Distribution | Accumulates in mitochondria |
Q & A
Synthetic Optimization
Q: How can synthetic routes for (6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine be optimized to enhance yield and regioselectivity? A:
- Condensation Strategies : Use 2-aminoimidazole derivatives with aliphatic 1,3-difunctional compounds (e.g., β-diketones or α,β-unsaturated carbonyls) under microwave irradiation to accelerate reaction kinetics and reduce side products .
- Metalation Control : Employ TMPMgCl·LiCl or TMP2Zn·2MgCl2·2LiCl as bases to direct metalation to specific positions (C2 vs. C8) via chelation effects. Additives like LiCl stabilize intermediates, improving regioselectivity .
- Purification : Utilize column chromatography with gradient elution (e.g., hexane/ethyl acetate) followed by recrystallization in ethanol to isolate high-purity product .
Regioselective Functionalization
Q: What methodologies enable regioselective functionalization of the imidazo[1,2-a]pyridine core for derivatization studies? A:
- C-H Activation : Pd-catalyzed cross-coupling with aryl/alkyl zinc reagents allows functionalization at the C6 position. For C8 modification, use Grignard reagents under controlled stoichiometry .
- Electrophilic Substitution : Introduce chloro or bromo groups via NBS or NCS in DMF at 0–5°C, targeting electron-rich positions .
- Transimination : Iodine-mediated transimination with benzylamines forms fused heterocycles (e.g., pyridoimidazoquinolines) via sequential cyclization .
Structural Characterization
Q: Which advanced spectroscopic and computational techniques are critical for unambiguous structural confirmation? A:
- Multinuclear NMR : ¹H/¹³C-NMR (DMSO-d6) identifies substituent effects on chemical shifts (e.g., Cl at C6 deshields adjacent protons) .
- LC-MS/HRMS : Confirm molecular ion peaks (e.g., [M+H]+ at m/z 196.05) and fragmentation patterns .
- X-ray Crystallography : Resolve crystal packing and non-covalent interactions (e.g., π-π stacking in imidazo[1,2-a]pyridines) .
- DFT Calculations : Predict reactivity and regioselectivity using Gaussian09 with B3LYP/6-31G(d) basis sets .
Biological Activity Profiling
Q: How should researchers design assays to evaluate pharmacological potential while minimizing false positives from impurities? A:
- Purity Validation : Pre-screen compounds via HPLC (≥98% purity) and ICP-MS to exclude heavy metal contaminants .
- Target Selection : Prioritize targets linked to imidazo[1,2-a]pyridine bioactivity (e.g., GABA receptors, kinases) using docking studies (AutoDock Vina) .
- Dose-Response Curves : Use 3D spheroid models for cytotoxicity assays (IC50 determination) and counter-screen against HEK293 cells to assess selectivity .
Data Contradiction Analysis
Q: How to resolve contradictions in reported biological activity data across studies? A:
- Structural Variability : Compare substituent effects (e.g., Cl at C6 vs. MeO at C5 alters logP and membrane permeability) .
- Assay Conditions : Audit buffer pH (e.g., PBS vs. HEPES) and serum content (FBS% in cell media), which influence compound stability .
- Metabolite Screening : Perform LC-MS/MS to identify active metabolites that may contribute to off-target effects .
Stability and Storage
Q: What protocols ensure long-term stability of this compound derivatives? A:
- Storage : Store as hydrochloride salts at –20°C under argon to prevent hydrolysis. Desiccate with silica gel to limit moisture uptake .
- Light Sensitivity : Use amber vials and conduct stability studies under ICH Q1B guidelines (exposure to UV/vis light) .
Scalability Challenges
Q: What are key bottlenecks in scaling up synthesis, and how can they be addressed? A:
- Reagent Costs : Replace noble metal catalysts (e.g., Pd) with iodine-mediated cyclization for cost-effective scaling .
- Solvent Selection : Optimize green solvents (e.g., diglyme) under microwave conditions to reduce waste and improve E-factors .
- Process Safety : Conduct DSC analysis to identify exothermic risks during nitro group reductions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
